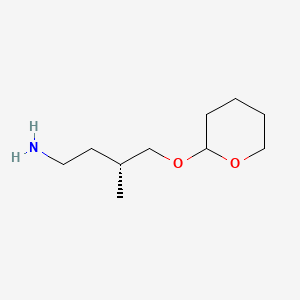
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine, also known as MTPBA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of the natural amino acid tryptophan and has been shown to possess a variety of pharmacological properties. In
Mécanisme D'action
The mechanism of action of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to increase serotonin levels in the brain, which can improve mood and alleviate symptoms of depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In depression research, this compound has been shown to increase serotonin levels in the brain, which can improve mood and alleviate symptoms of depression. In addiction research, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-3-Methyl-4-tetrahydropyranyloxybutylamine in lab experiments is that it is a relatively simple compound to synthesize. It has also been shown to have a variety of pharmacological properties, making it a versatile tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (R)-3-Methyl-4-tetrahydropyranyloxybutylamine. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity for a particular target. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, further research is needed to explore the potential therapeutic applications of this compound in areas such as cancer, depression, and addiction.
Méthodes De Synthèse
The synthesis of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine involves the reaction of tryptophan with 3-methyl-1,5-pentanediol in the presence of a catalyst. This reaction produces a tetrahydropyranyl-protected intermediate, which is then reacted with butylamine to form this compound. The yield of this reaction can be improved by using a chiral catalyst, which allows for the production of the desired enantiomer.
Applications De Recherche Scientifique
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, depression, and addiction. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In depression research, this compound has been shown to increase serotonin levels in the brain, which can improve mood and alleviate symptoms of depression. In addiction research, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
(3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3/t9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPRAUWWCCPQT-YHMJZVADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)COC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)COC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

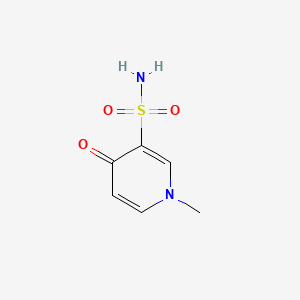
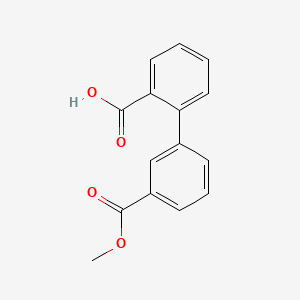
![7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B575173.png)
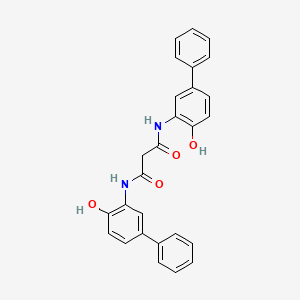
![1-[(2-Oxocyclohexyl)methyl]pyrrolidine-2-thione](/img/structure/B575178.png)

![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)

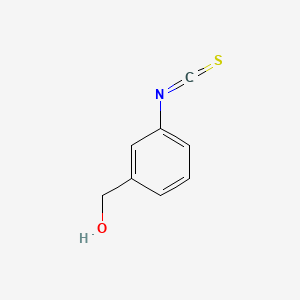
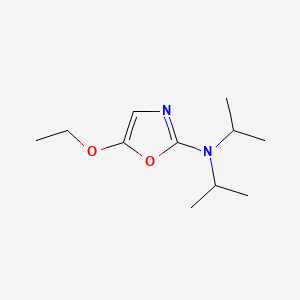
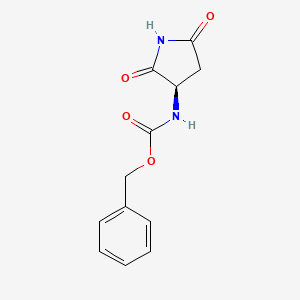
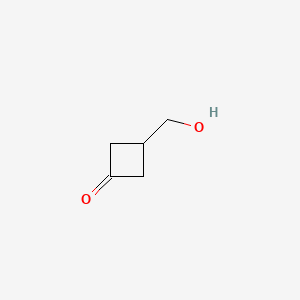
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
